Toluene-3-d1
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8 |
|---|---|
Molecular Weight |
93.14 g/mol |
IUPAC Name |
1-deuterio-3-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D |
InChI Key |
YXFVVABEGXRONW-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C1=CC=CC(=C1)C |
Canonical SMILES |
CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Site Specific Incorporation
Strategies for Regioselective Deuteration of Toluene (B28343)
Regioselective deuteration aims to replace a specific hydrogen atom on the toluene molecule. The methyl group of toluene directs electrophilic aromatic substitution primarily to the ortho and para positions. Therefore, achieving deuteration at the meta position (C-3) requires overcoming this natural directing effect or utilizing alternative reaction mechanisms.
Transition-metal catalysis provides a powerful tool for the direct activation of C-H bonds, enabling hydrogen/deuterium (B1214612) (H/D) exchange. nih.govmdpi.com The choice of metal, ligand, and reaction conditions can influence the regioselectivity of the deuteration process.
Several groups 5 and 6 metal chlorides, such as MoCl5 and WCl6, have been shown to be efficient catalysts for aromatic H/D exchange reactions. researchgate.net These reactions can deuterate toluene smoothly in a deuterated solvent like C6D6 at room temperature. researchgate.net Ruthenium and iron-based pincer complexes have also demonstrated high activity for H/D exchange at aromatic hydrocarbons. uni-koeln.denih.gov
A ruthenium dihydrogen complex, [Ru(dtbpmp)(η2-H2)H2], has been used to catalyze H/D exchange between arenes and deuterium oxide (D2O) at temperatures as low as 50°C. uni-koeln.de For toluene, this catalytic system shows a preference for deuteration at the meta position. uni-koeln.de Computational studies suggest that C-H activation at the meta and para positions has a similar activation energy, while the ortho position is sterically disfavored. uni-koeln.de Similarly, a stable N-heterocyclic carbene (NHC) iron complex can catalyze the H/D exchange between toluene and benzene-d6 (B120219), resulting in exclusive deuteration at the meta and para positions. nih.gov
Platinum-based catalysts have also been explored. A Pt/Ca12Al14Ox catalyst exhibited high efficiency for the deuteration of toluene using D2O, achieving significant deuterium incorporation in a matter of hours. researchgate.netresearchgate.net
Table 1: Metal-Catalyzed Regioselective Deuteration of Toluene
| Catalyst | Deuterium Source | Conditions | Regioselectivity Outcome | Citation |
|---|---|---|---|---|
| [Ru(dtbpmp)(η2-H2)H2] | D2O | 50°C, 3 days | Preference for the meta position (84% exchange), with some para exchange (28%) and no ortho exchange. | uni-koeln.de |
| [(PCNHCP)Fe(H)2N2)] | Benzene-d6 | 50-80°C, <3 hours | Exclusive deuteration at meta and para positions (>95%). | nih.gov |
| MoCl5, WCl6 | Benzene-d6 | Room Temperature, 24h | Smooth deuteration of the aromatic ring. | researchgate.net |
| Pt/Ca12Al14Ox | D2O | 150°C, 4h | High deuteration efficiency (96%). | researchgate.netresearchgate.net |
Acid- and base-promoted H/D exchange reactions are among the earliest methods used for deuterium labeling. mdpi.comnih.gov These reactions typically require harsh conditions, such as strong acids or bases and elevated temperatures.
Acid-catalyzed exchange, often using a deuterated acid like DCl or D2SO4 in D2O, proceeds via an electrophilic aromatic substitution mechanism. cdnsciencepub.comnih.gov For toluene, this would typically lead to deuteration at the ortho and para positions. Achieving meta-deuteration through this method is challenging due to the directing effect of the methyl group. The high temperature-dilute acid (HTDA) method, using dilute DCl in D2O at temperatures of 250–285 °C, can equilibrate all ring hydrogens with the deuterium pool, but offers little regioselectivity. cdnsciencepub.com
Base-catalyzed H/D exchange is also possible, particularly for protons that are sufficiently acidic. nih.gov While often used for exchanging protons alpha to a carbonyl group or other activating feature, certain strong base systems can deprotonate aromatic C-H bonds. nih.govlibretexts.org For instance, using NaOD under supercritical D2O conditions (400 °C) can facilitate deuterium incorporation in unactivated arenes like toluene. rsc.org Synergic bimetallic bases, such as sodium-magnesium or sodium-manganese compounds, have been developed that can directly dimetalate toluene at specific positions, including the 3,5-(meta,meta) positions, which could then be quenched with a deuterium source. nih.gov
Directed Synthesis Approaches for Toluene-3-d1
To overcome the regioselectivity challenges of direct H/D exchange, multi-step directed syntheses are often employed. These methods involve introducing a functional group at the desired position (C-3), which is then replaced by deuterium in a later step.
A common strategy involves the nitration of toluene. While nitration typically yields a mixture of ortho- and para-nitrotoluene, a smaller amount of meta-nitrotoluene is also formed. uncw.edu Zeolite catalysts can be used to influence the regioselectivity of this reaction. uncw.edu Once the 3-nitrotoluene (B166867) isomer is isolated, it can be chemically transformed. A plausible synthetic route is as follows:
Reduction: The nitro group of 3-nitrotoluene is reduced to an amino group to form 3-aminotoluene (m-toluidine).
Deamination/Deuteration: The amino group is then replaced by deuterium. This can be achieved by deamination using deuterohypophosphorous acid. cdnsciencepub.com This method involves diazotization of the amine followed by reduction with the deuterated reagent, which provides a convenient way to replace an amino group with a deuterium atom at a specific position. cdnsciencepub.com
Another classic approach is through an organometallic intermediate. This could involve the synthesis of 3-bromotoluene (B146084), which can be converted into a Grignard reagent (3-tolylmagnesium bromide). Quenching this Grignard reagent with a deuterium source like heavy water (D2O) would then yield this compound. cdnsciencepub.com
Biocatalytic and Microbial Routes to Deuterated Toluene Analogues
Biocatalysis offers a green and highly selective alternative for chemical synthesis. The discovery of enzymes capable of synthesizing toluene opens up possibilities for producing deuterated analogues. chemrxiv.orglbl.gov
The first toluene synthase, PhdB, was discovered in anoxic microbial communities. scispace.comresearchgate.net PhdB is a glycyl radical enzyme that catalyzes the decarboxylation of phenylacetic acid to produce toluene. lbl.govscispace.com This enzyme requires activation by a cognate activating enzyme, PhdA. scispace.com This biosynthetic pathway presents a potential route for deuterium incorporation. For example, using a specifically deuterated phenylacetic acid as a substrate could lead to a correspondingly deuterated toluene product.
Another enzyme involved in the anaerobic metabolism of toluene is benzylsuccinate synthase (BSS). nih.gov This enzyme catalyzes the addition of toluene to fumarate (B1241708) and is initiated by the abstraction of a hydrogen atom from the methyl group of toluene. nih.gov While this particular enzyme acts on the methyl group rather than the aromatic ring, it demonstrates the ability of enzymes to perform C-H activation on toluene, a principle that could be harnessed by other, yet-to-be-discovered or engineered enzymes for ring deuteration. nih.govnih.gov
A general biocatalytic deuteration strategy involves using enzymes that rely on nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor. chemrxiv.org By using D2O as the deuterium source and H2 as a clean reductant, deuterium can be transferred to NAD+ and subsequently incorporated into a substrate via reductive pathways. chemrxiv.org
Table 2: Enzymes Related to Toluene Metabolism and Synthesis
| Enzyme | Function | Organism/Origin | Potential for Deuteration | Citation |
|---|---|---|---|---|
| Phenylacetate Decarboxylase (PhdB) | Catalyzes the conversion of phenylacetic acid to toluene. | Anoxic microbial communities | Use of deuterated phenylacetic acid substrate could yield deuterated toluene. | lbl.govscispace.com |
| Benzylsuccinate Synthase (BSS) | Adds toluene across the double bond of fumarate, initiating anaerobic toluene degradation. | Thauera aromatica, Desulfobacula toluolica | Demonstrates enzymatic C-H activation on toluene's methyl group. | nih.gov |
| Toluene Monooxygenases (e.g., TOM) | Oxidizes toluene as part of a degradation pathway. | Burkholderia cepacia G4 | Directed evolution could potentially alter substrate specificity and introduce new functionalities. | nih.gov |
Advanced Synthetic Protocols and Efficiency Considerations for Deuterated Toluene Production
Efficiency in deuterated compound synthesis is critical, given the high cost of deuterium sources like D2O and deuterated gases. tn-sanso.co.jp Advanced protocols focus on maximizing deuterium incorporation while minimizing waste and reaction time.
Efficiency can also be improved through catalyst selection and reaction design. For example, in a patented method for producing fully deuterated toluene-d8 (B116792), the use of a catalyst was shown to reduce the required amount of the deuterated reagent, thereby lowering production costs. google.com The method also employed a stepwise reaction where halogen-deuterium exchange on the ring and hydrogen-deuterium exchange on the methyl group were carried out sequentially to facilitate a more complete deuteration. google.com These principles of catalyst optimization and staged reactions are applicable to the synthesis of selectively deuterated compounds like this compound to improve yield and efficiency.
Table 3: Comparison of Batch vs. Flow Synthesis for H-D Exchange
| Feature | Conventional Batch Synthesis | Advanced Flow Synthesis | Citation |
|---|---|---|---|
| Heating/Cooling | Slow, limited by vessel size. | Rapid, efficient microwave heating and high surface area for cooling. | tn-sanso.co.jp |
| Reaction Time | Long tact time. | Significantly reduced residence time. | tn-sanso.co.jp |
| Workup Process | Complex, requires filtration and extraction steps. | Simplified, can be integrated into a single continuous process. | tn-sanso.co.jp |
| Efficiency | Lower reaction efficiency for a given time. | Higher reaction efficiency (e.g., 91% vs 27% for 1-Naphthol). | tn-sanso.co.jp |
| Scalability | Limited by reaction vessel size. | More easily scaled by continuous operation or parallel reactors. | tn-sanso.co.jp |
Compound Index
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-aminotoluene (m-toluidine) |
| 3-bromotoluene |
| 3-nitrotoluene |
| Benzene (B151609) |
| Benzene-d6 |
| D2O (Deuterium oxide / Heavy Water) |
| Fumarate |
| m-toluidine (B57737) |
| MoCl5 (Molybdenum(V) chloride) |
| NADH (Nicotinamide adenine dinucleotide) |
| NaOD (Sodium deuteroxide) |
| Phenylacetic acid |
| Platinum |
| Ruthenium |
| Toluene |
| This compound |
| Toluene-d8 |
Mechanistic Probes and Reaction Dynamics with Deuterated Toluene Systems
Delineation of Chemical Transformation Pathways Involving Deuterated Toluene (B28343)
Oxidation Mechanisms of Toluene and Deuterated Derivatives in Diverse Environments
Radical-Mediated Aromatic Hydrocarbon Degradation Pathways
The use of deuterated toluene, including isotopologues like Toluene-3-d1, is critical for understanding radical-mediated reactions, which are fundamental to both industrial chemistry and environmental degradation processes. In these reactions, the cleavage of a C-H bond is often the rate-limiting step, and substituting hydrogen with deuterium (B1214612) can significantly slow this step, resulting in a primary KIE (kH/kD > 1.5). pharmacy180.com
One key area of investigation is the anaerobic biodegradation of toluene, which is initiated by the glycyl radical enzyme benzylsuccinate synthase (BSS). researchgate.net This enzyme catalyzes the addition of the toluene methyl group to fumarate (B1241708). researchgate.netnih.gov Studies using methyl-deuterated toluene have shown significant KIEs, indicating that the abstraction of a hydrogen atom from the methyl group to form a benzyl (B1604629) radical is a kinetically significant, rate-determining step. nih.govnih.gov For instance, at 30 °C, the KIEs on Vmax and Vmax/Km for the reaction with d8-toluene were found to be 1.7 and 2.9, respectively. nih.gov While these studies focus on methyl-group deuteration, the principles are directly applicable. If a radical mechanism were to involve abstraction of a hydrogen atom directly from the aromatic ring, this compound would be an ideal substrate to probe this, with an expected large KIE for any reaction at the C-3 position.
Similarly, in chemical synthesis, the free-radical bromination of toluene using N-bromosuccinimide (NBS) shows a substantial primary KIE of kH/kD = 4.9 when the methyl group is deuterated. pharmacy180.com This large effect confirms that the cleavage of the benzylic C-H bond is the central event in the rate-determining step of the reaction. pharmacy180.com Studies on the benzylic chlorination and bromination of toluene have utilized both primary and secondary KIEs to map the structure of the transition state. acs.org A deuterium at the meta-position, as in this compound, would exert a secondary KIE on benzylic halogenation, providing information about changes in hybridization or hyperconjugation at the aromatic ring during the formation of the benzyl radical.
Microbially Catalyzed Oxidation and Biotransformation Pathways
Isotopically labeled compounds like this compound are invaluable for elucidating the mechanisms of microbial enzymes that catalyze the oxidation of aromatic hydrocarbons, such as cytochrome P450s and monooxygenases. nih.govnih.govnih.gov These enzymes are crucial for the bioremediation of pollutants and for understanding drug metabolism.
One of the most well-studied systems is the toluene 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1, which hydroxylates toluene predominantly at the para-position to form p-cresol. nih.govasm.org Mechanistic studies using specifically deuterated toluenes have provided profound insights. For example, the hydroxylation of 3,5-²H₂-toluene by T4MO exhibits an inverse intramolecular isotope effect for hydroxylation at the deuterated C-3 position. pnas.org An inverse KIE (kH/kD < 1) is indicative of a change in carbon hybridization from sp² (aromatic) to sp³ (tetrahedral) in the transition state, which is a hallmark of mechanisms involving the formation of an epoxide or another tetrahedral intermediate. pnas.org Furthermore, the observation of partial deuterium loss from the phenolic products derived from 3,5-²H₂-toluene suggests the involvement of a transient epoxide intermediate that can rearrange. pnas.org
Cytochrome P450 enzymes also play a major role in toluene biotransformation. washington.edu Studies with deuterated toluene have been instrumental in understanding their mechanism. Research on liver microsomes demonstrated that stepwise deuteration of the methyl group (in toluene-d1, -d2, and -d3) led to a decrease in the formation of benzyl alcohol and a corresponding increase in the formation of cresols. This phenomenon, known as "metabolic switching," occurs because the primary KIE on methyl group hydroxylation makes that pathway slower, allowing the alternative ring hydroxylation pathway to become more competitive.
| Enzyme System | Deuterated Substrate | Key Finding | Implication for Mechanism |
| Toluene 4-Monooxygenase (T4MO) | 3,5-²H₂-Toluene | Inverse isotope effect for hydroxylation at the C-3 position. pnas.org | Suggests a change in hybridization from sp² to sp³ at the reaction center, consistent with an epoxide intermediate. pnas.org |
| Toluene 4-Monooxygenase (T4MO) | 4-²H₁-Toluene | Near-quantitative retention of deuterium in the m-cresol (B1676322) product. pnas.org | Supports a mechanism involving a 3,4-epoxide that rearranges via a ketone intermediate. |
| Liver Microsomes (Cytochrome P450) | Toluene-d3 (B73822) (methyl) | Inverse overall isotope effect (DV = 0.67); metabolic switching from benzyl alcohol to cresol (B1669610) formation. | Product release of benzyl alcohol is partially rate-limiting; slowing its formation via KIE accelerates overall turnover by favoring the faster cresol pathway. |
Atmospheric Photooxidation and Secondary Organic Aerosol Formation Processes
The atmospheric oxidation of toluene, primarily initiated by the hydroxyl (•OH) radical, is a major source of ozone and secondary organic aerosols (SOA) in urban environments. d-nb.infocopernicus.orgresearchgate.net The reaction proceeds via two main initial channels: hydrogen abstraction from the methyl group to form a benzyl radical, and electrophilic addition of the •OH radical to the aromatic ring to form methylhydroxycyclohexadienyl radicals. rsc.orgnih.govnih.gov Theoretical and experimental studies show that •OH addition is the dominant pathway at ambient temperatures, accounting for about 90% of the initial reaction, with addition at the ortho position being most favorable. rsc.orgresearchgate.net
This compound is an ideal probe to dissect the contribution of the different addition pathways. The C-D bond at the meta-position would produce a primary KIE for •OH addition at that specific site. By comparing the reaction rates and product distributions (specifically the yield of m-cresol and its subsequent oxidation products) of this compound and unlabeled toluene, researchers can quantify the rate of meta-addition. researchgate.netresearchgate.net
While most chamber studies on SOA formation have not focused on isotope effects, they have established that SOA yields are highly dependent on conditions like NOx levels and humidity. copernicus.orgnih.gov The chemical composition of the SOA is complex, involving multi-generation oxidation products. d-nb.info Studies using methyl-deuterated (d3) and per-deuterated (d8) toluene have been conducted to help identify the vast array of reaction products formed during simulated atmospheric oxidation by allowing for clearer spectral interpretation in mass spectrometry. pdx.edu Using this compound in such experiments would specifically help trace the fate of intermediates formed from the initial meta-addition pathway, clarifying their role in the formation of key SOA components like hemiacetals and organic peroxides. nih.gov
| Toluene Oxidation Pathway | Description | Probing with this compound |
| H-Abstraction | •OH radical abstracts a hydrogen atom from the methyl group, forming a benzyl radical and water. nih.gov | A small, secondary KIE would be expected, providing information on the transition state. |
| OH-Addition (ortho/para) | •OH radical adds to the C-2, C-4, or C-6 position. This is the major pathway. rsc.org | A secondary KIE would be observed, helping to refine transition state models. |
| OH-Addition (meta) | •OH radical adds to the C-3 or C-5 position. rsc.org | A primary KIE would be observed, allowing for direct measurement of the rate and contribution of this specific channel to the overall reaction and subsequent SOA formation. |
Substrate Diffusion and Reactivity in Confined Catalytic Frameworks
The efficiency of heterogeneous catalysis, particularly within porous materials like zeolites, depends not only on the intrinsic reactivity of the active sites but also on the diffusion of substrates to, and products from, these sites. This compound can be employed as a subtle probe to study these transport phenomena. While isotopic substitution from H to D results in a relatively small change in molecular size, it alters the molecule's mass and zero-point vibrational energy. These changes can influence the van der Waals interactions and hydrogen bonding between the toluene molecule and the zeolite framework, thereby affecting both the adsorption equilibrium and the diffusion coefficient.
Studies on toluene adsorption in various cation-exchanged zeolites have shown that the primary interaction is between the aromatic π-electron cloud and the framework cations. DFT calculations have quantified these interaction energies. For example, in Y-type zeolites, the interaction energies for toluene are calculated to be in the range of 87-147 kJ/mol depending on the cation.
Deuterium as a Probe for Structure-Reactivity Relationships in Aromatic Compounds
The substitution of deuterium for hydrogen, as in this compound, is a cornerstone technique for establishing structure-reactivity relationships in the chemistry of aromatic compounds. By measuring the resulting kinetic isotope effects (KIEs), one can gain unparalleled insight into reaction mechanisms.
A primary KIE, where the isotopically substituted bond is broken in the rate-determining step, provides direct evidence for that bond's involvement. pharmacy180.com For example, a large primary KIE in the reaction of this compound at the C-3 position would confirm that C-H bond cleavage at this position is rate-limiting. The magnitude of the KIE can also provide information about the geometry of the transition state; for hydrogen transfer reactions, the effect is typically maximal for a symmetric transition state where the hydrogen is halfway between the donor and acceptor. pharmacy180.com
Secondary KIEs, where the isotopic substitution is at a position other than the bond being broken, are also highly informative. pharmacy180.com An α-secondary KIE (e.g., deuteration at a carbon undergoing rehybridization) can distinguish between reaction mechanisms. For instance, an inverse secondary KIE (kH/kD < 1) is often observed when a reaction center changes from sp² to sp³ hybridization, as seen in the formation of tetrahedral intermediates during enzymatic hydroxylation by T4MO. pnas.org A normal secondary KIE (kH/kD > 1) can arise from changes in hyperconjugation or steric effects in the transition state.
The use of this compound allows for the precise interrogation of reactions occurring at the meta position of the aromatic ring. This specificity is crucial for dissecting complex reaction networks with multiple competing pathways, such as atmospheric oxidation or microbial metabolism, enabling the contribution of each pathway to be isolated and quantified. pnas.orgrsc.org Ultimately, deuterium serves as a subtle yet powerful perturbation that, when measured, reveals the fundamental dynamics of chemical reactivity.
Advanced Spectroscopic Characterization and Analytical Research Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Toluene (B28343) Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The use of deuterated solvents is standard practice in ¹H NMR to avoid large solvent signals that would otherwise overwhelm the analyte's signals. Deuterated compounds like Toluene-3-d1 also serve as subjects of study themselves, offering deep insights into electronic effects and molecular dynamics.
Deuterated solvents are fundamental to high-resolution NMR spectroscopy, primarily because they are not detected in ¹H NMR spectra, thus providing a "clean" window to observe the protons of the dissolved analyte. du.edu Toluene-d8 (B116792) (perdeuterated toluene) is a commonly used NMR solvent, and its residual proton signals are well-characterized, serving as a benchmark for chemical shift referencing. pitt.edustanford.edusigmaaldrich.com While this compound is not typically used as a bulk solvent, the principles of its utility in NMR are the same. The well-defined chemical shifts of the remaining protons and the carbon atoms in partially deuterated toluenes make them excellent reference compounds for calibrating NMR spectra and for studying solvent-solute interactions. The precise chemical shifts of residual protons in deuterated solvents are compiled in extensive tables, which are essential references for chemists. du.edupitt.edu
Below is a table of typical ¹H and ¹³C NMR chemical shifts for the residual protons in Toluene-d8, illustrating its role as a reference.
Data derived from standard NMR solvent charts. stanford.edusigmaaldrich.com
The substitution of a proton (¹H) with a deuterium (B1214612) (²H) atom introduces small but measurable changes in the ¹³C NMR chemical shifts, known as deuterium isotope effects. rsc.org These effects are transmitted through the molecular framework and provide valuable information about bonding and molecular vibrations. The isotope effect is defined as ⁿΔC(D) = δC(H) − δC(D), where 'n' is the number of bonds separating the observed carbon from the deuterium atom.
One-bond isotope effect (¹ΔC(D)) : The carbon directly bonded to the deuterium atom experiences the largest effect, typically a significant upfield shift (lower ppm value). This is due to the lower zero-point energy of the C-D bond compared to the C-H bond, which results in a shorter average bond length and increased shielding.
Two-bond isotope effect (²ΔC(D)) : The effect on the carbon atom two bonds away is generally smaller and can be either upfield or downfield, depending on the geometry and electronic structure. rsc.org
Long-range isotope effects : Effects over three or more bonds are even smaller but can sometimes be detected, offering insights into the transmission of electronic effects through the molecule. rsc.org
In this compound, the C-3 carbon would exhibit a primary isotope effect, appearing at a slightly lower chemical shift compared to the C-3/C-5 carbons in non-deuterated toluene. The adjacent carbons (C-2 and C-4) would show two-bond effects. Studies on deuterated benzene (B151609) derivatives have shown that these isotope shifts are influenced by both vibrational and electronic factors. rsc.org The ability to resolve these subtle shifts allows for unambiguous assignment of carbon signals in complex aromatic systems. For instance, in para-substituted tolans, deuteration of one aromatic ring was used to distinguish between carbon signals that had nearly identical chemical shifts in the non-deuterated compound. olemiss.edu
The methyl (–CH₃) group in toluene is not static; it undergoes rapid rotation about the C-C single bond. NMR spectroscopy is a powerful technique for studying these internal dynamics. The rate of this rotation and the energy barrier hindering it can be influenced by factors like temperature, solvent, and the substitution pattern on the aromatic ring.
In this compound, the deuteration of the ring is not expected to significantly alter the methyl group's rotational barrier, but NMR techniques can still provide detailed information on its dynamics. Methods that probe spin-lattice (T₁) relaxation and rotating-frame relaxation (T₁ρ) can be used to characterize the correlation times of methyl group rotation. In solid-state NMR, the analysis of spectral lineshapes can provide quantitative information about the dynamics of molecular motion. Studies have shown that methyl group rotation can influence proton-proton spin-diffusion spectra, which are used to determine internuclear distances. researchgate.net Furthermore, deuterium relaxation measurements on partially deuterated methyl groups (¹³CH₂D and ¹³CHD₂) are particularly robust for quantifying fast (nanosecond-to-picosecond) dynamics, as the deuterium quadrupolar interaction dominates the relaxation process. nih.gov
Vibrational Spectroscopy (Infrared and Raman) of Deuterated Toluene
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the chemical bonds connecting them. Isotopic substitution, such as replacing hydrogen with deuterium in this compound, significantly alters the vibrational frequencies involving that atom due to the mass change.
The most direct effect of deuteration in the vibrational spectrum of this compound is the appearance of a C-D stretching mode. C-H stretching vibrations typically appear in the 2850–3100 cm⁻¹ region of the IR and Raman spectra. Due to the heavier mass of deuterium, the corresponding C-D stretching frequency is significantly lower, appearing around 2200–2300 cm⁻¹. This clear separation allows for the unambiguous study of specific C-H versus C-D bonds within the molecule.
Comprehensive vibrational analyses have been performed on toluene and its various deuterated derivatives, providing detailed assignments for the numerous fundamental vibrational modes. cdnsciencepub.comresearchgate.net For the monodeuterated species, including ortho-, meta-, and para-deuterotoluene, specific frequencies for both in-plane and out-of-plane vibrations have been cataloged. cdnsciencepub.com
The following table presents a selection of assigned vibrational modes for toluene, highlighting the expected region for the C-D stretch in a monodeuterated analogue like this compound.
Data compiled from various spectroscopic studies of toluene. researchgate.netstackexchange.com
Beyond the fundamental vibrations, the study of overtones (excitations to higher vibrational energy levels) provides information on the anharmonicity of the potential energy surface. Anharmonic calculations combined with experimental IR spectra of toluene isotopologues have been used to refine the understanding of C-H stretching bands, which are often complicated by Fermi resonances. uci.edu
Intramolecular Vibrational Energy Redistribution (IVR) is the process by which energy, initially deposited into a specific vibrational mode of a molecule, flows into other vibrational modes. wikipedia.org The rate of IVR is crucial for understanding chemical reactivity, as it competes with bond-breaking processes in unimolecular reactions. rsc.org The density of vibrational states and the strength of anharmonic couplings between them govern the efficiency of IVR.
Deuterated toluenes are excellent models for studying IVR. By selectively exciting a specific C-H or C-D stretching mode with a laser, researchers can track the subsequent flow of that energy throughout the molecule over time. Picosecond time-resolved spectroscopy has been used to compare the IVR dynamics in toluene and toluene-d3 (B73822) (where the methyl group is deuterated). rsc.orgresearchgate.net In these studies, after exciting a mode with significant C-CH₃ stretching character, the IVR lifetimes were determined to be 12 ps for toluene and 15 ps for toluene-d3. rsc.orgresearchgate.net This research indicates that specific "doorway states" are critical in mediating the energy redistribution. rsc.org While specific IVR studies on this compound are less common, the principles and techniques are directly applicable, with the C-D bond serving as a unique, frequency-isolated site for initiating and probing energy flow dynamics.
Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Tracing
Mass spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS) are powerful analytical techniques for tracing the path of deuterium-labeled compounds like this compound. wikipedia.orgresearchgate.net IRMS, a specialization of mass spectrometry, precisely measures the relative abundance of isotopes in a sample, making it invaluable for studying isotopic variations from mass-dependent fractionation in natural systems. wikipedia.org These methods are crucial in earth and environmental sciences for analyzing stable isotopes. wikipedia.org The general principle involves ionizing the sample, accelerating the ions, and then separating them based on their mass-to-charge ratio to determine the isotopic composition. wikipedia.orgpnnl.gov
In studies involving deuterated toluene, such as toluene-d8, gas chromatography coupled with mass spectrometry (GC/MS) is frequently used to accurately determine the ratio of deuterated to non-deuterated species in solutions. nih.gov Ultra-high-resolution mass spectrometry, like that performed with an Orbitrap Fusion™ Lumos™ Tribrid™ mass spectrometer, can achieve baseline resolution of deuterium and ¹³C isotopes at the MS/MS level, which is critical for accurate quantification in labeling experiments. thermofisher.com This capability is essential because the natural abundance of ¹³C can otherwise complicate the interpretation of deuterium incorporation. thermofisher.com
Quantification of Isotope Fractionation in Biogeochemical Cycles
The use of deuterium-labeled compounds like this compound is a sensitive method for tracing the in-situ degradation of organic contaminants and quantifying isotope fractionation. nih.gov Isotope fractionation, the partitioning of isotopes between two substances or phases, provides valuable information on physical, chemical, and biological transformations. pnnl.gov However, the standard Rayleigh equation, typically used for evaluating isotope fractionation at natural abundance levels, is not always applicable to studies using labeled substrates, especially when large fractionation occurs. nih.gov Alternative methods are necessary to accurately quantify the fractionation factor in such experiments. nih.gov
Studies on the biodegradation of toluene have utilized deuterium-labeled toluene to investigate the mechanisms of isotope fractionation. nih.gov For example, research on the anaerobic degradation of toluene by bacteria like Thauera aromatica involves the addition of toluene to fumarate (B1241708), a reaction catalyzed by benzylsuccinate synthase. nih.gov By measuring the kinetic isotope effects with deuterated toluene, researchers can gain insights into the reaction's free energy profile and determine which steps are rate-limiting. nih.gov
The analysis of stable hydrogen and carbon isotope fractionation during the microbial degradation of toluene helps to determine if isotope signature analysis can be a tool to monitor biodegradation in contaminated aquifers. researchgate.net The degradation of different combinations of selectively deuterated toluene species by bacteria such as Desulfobacterium cetonicum shows distinct D/H isotope fractionation patterns, which can be plotted to understand the degradation mechanism. researchgate.net Similarly, the fractionation of carbon isotopes during the UV degradation of toluene has been studied to better quantify the sources and atmospheric transport of this volatile organic compound (VOC). researchgate.net The results indicate that the degradation ratio of toluene correlates with the elevation of isotope ratios, allowing for the quantification of the original amount of toluene and its degradation ratio. researchgate.net
Targeted Detection of Deuterated Toluene in Environmental Research Samples
The targeted detection of deuterated toluene in environmental samples is a critical application for monitoring the fate and transport of pollutants. nih.govcdc.gov Analytical methods for determining toluene in environmental matrices like air, water, and soil often involve gas chromatography (GC) combined with detectors such as a flame ionization detector (FID), mass spectrometer (MS), or photoionization detector (PID). cdc.gov Due to the typically low concentrations of volatile organic compounds in the environment, preconcentration of the sample is usually necessary. cdc.gov
For aqueous samples, purge-and-trap is a widely used technique for isolating and concentrating volatile organic compounds like toluene, which improves detection limits and recovery. nih.gov This method can achieve sensitivity in the low parts-per-billion (ppb) range. nih.gov In a study analyzing endocrine-disrupting chemicals in water, a method involving solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed, using deuterated internal standards for calibration. dphen1.com This approach provided low limits of quantitation, between 0.1 and 20.0 ng/L, and satisfactory recoveries. dphen1.com
In air quality monitoring, toluene concentrations can be measured by collecting air on adsorbent tubes, followed by solvent desorption and GC analysis. nih.govnih.gov The detection limits for such methods depend on the volume of air sampled. nih.gov Metagenomic approaches combined with compound-specific isotope analysis have been used to assess the efficiency and mechanisms of toluene biodegradation in phytoremediation systems. researchgate.net Such studies have identified toluene-degrading bacteria in the roots of poplar trees, providing evidence of in-situ biodegradation. researchgate.net The mass spectrum of a mixture of toluene and deuterated toluene (toluene-d8) can be used to evaluate the mass resolution of miniaturized ion trap mass analyzers, demonstrating the capability to distinguish between the isotopic forms. researchgate.net
Optical Spectroscopy for Photonic and Optofluidic Applications
Optical spectroscopy provides non-invasive methods to study the composition and changes in chemical materials. oxinst.com Techniques like Raman and luminescence spectroscopy are employed to probe molecular structure and reaction dynamics. oxinst.com In the context of photonics and optofluidics, the optical properties of materials are paramount. unipd.it Optofluidics, which combines microfluidics with optics, often requires transparent materials for the fabrication of lab-on-a-chip devices. unipd.it
Tailoring Absorption Characteristics of Organic Solvents via Deuteration
Organic solvents often exhibit strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, which can limit their use in many photonic applications. researchgate.net Deuteration, the replacement of hydrogen atoms with deuterium, offers a solution to this problem by significantly reducing the absorption caused by C-H overtone vibrations. researchgate.net This reduction occurs because the increased effective mass of the C-D bond shifts the fundamental and overtone absorption features to lower energies (red-shift). researchgate.net
A systematic study of various non-aromatic and benzene-based solvents demonstrated that deuteration can lower the absorption by at least an order of magnitude across the visible and near-infrared domains. researchgate.net Specifically, deuterated toluene and deuterated chloroform (B151607) show broad transmission windows from 450 nm to 1.5 µm with remarkably low losses, often below 0.1 dB/cm. researchgate.net This makes them highly suitable for applications in optofluidics, spectroscopy, and nonlinear light-liquid interactions. researchgate.net The choice of solvent can significantly impact chemical reactions, and the ability to use deuterated solvents with tailored optical properties opens up new possibilities for in-situ spectroscopic monitoring of reactions. researchgate.netresearchgate.net
The following table summarizes the reduction in absorption for toluene upon deuteration at a specific wavelength:
| Compound | Wavelength (nm) | Absorption (dB/cm) |
| Toluene (C₇H₈) | ~1150 | >1 |
| Toluene-d8 (C₇D₈) | ~1150 | <0.1 |
| Data derived from spectroscopic measurements comparing deuterated and non-deuterated solvents. researchgate.net |
This significant reduction in absorption highlights the potential of using deuterated organic solvents like this compound and its fully deuterated counterpart, Toluene-d8, in advanced photonic and optofluidic devices where optical transparency is crucial.
Computational Chemistry and Theoretical Mechanistic Modeling
Quantum Chemical Calculations for Deuterated Toluene (B28343) Reactivitynih.gov
Quantum chemical calculations are fundamental to understanding how isotopic substitution, such as the replacement of a hydrogen atom with deuterium (B1214612) in the toluene molecule, influences chemical reactivity. These methods allow for the precise calculation of kinetic isotope effects (KIEs), which are a powerful tool for studying reaction mechanisms and the energetics of enzymatic and chemical reactions. nih.gov While direct computational studies on Toluene-3-d1 are not widely published, the principles and methodologies are well-established through studies on other deuterated toluenes, such as d8-toluene. nih.gov
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is instrumental in exploring reaction mechanisms, identifying intermediates, and calculating the energetics of chemical transformations. mdpi.comrsc.org DFT studies on toluene have been used to investigate high-temperature pyrolysis and hydrogenolysis reactions by optimizing the structures of gaseous species and locating transition states. researchgate.netyu.edu.jo
The introduction of a deuterium atom, as in this compound, primarily affects the vibrational frequencies of the C-D bond compared to the C-H bond. This change in zero-point energy (ZPE) is the main contributor to primary kinetic isotope effects. DFT calculations can accurately model these vibrational frequencies and thus predict the effect of deuteration on reaction barriers and rates.
In a notable study on the enzyme Benzylsuccinate Synthase, which catalyzes the addition of toluene to fumarate (B1241708), DFT was used to compute the free energy profile of the reaction. nih.gov By comparing the profiles for normal toluene and deuterated toluene, researchers can predict theoretical isotope effects on reaction rates (Vmax) and specificity constants (Vmax/Km). These theoretical values can then be compared with experimental data to validate the proposed mechanism. For instance, in the Benzylsuccinate Synthase reaction, the observed isotope effects were compared with those predicted by DFT calculations to gain insight into the reaction's free energy profile. nih.gov
Table 1: Calculated and Experimental Kinetic Isotope Effects for the Benzylsuccinate Synthase Reaction Data derived from studies on fully deuterated toluene (d8-toluene) and are illustrative of the approach used for deuterated systems.
| Temperature | Isotope Effect on Vmax (Experimental) | Isotope Effect on Vmax/Km (Experimental) |
| 30 °C | 1.7 ± 0.2 | 2.9 ± 0.1 |
| 4 °C | 2.2 ± 0.2 | 3.1 ± 0.1 |
| Source: Data extracted from a study on benzylsuccinate synthase, which provides a framework for analyzing deuterated toluene reactivity. nih.gov |
Identifying the transition state (TS)—a first-order saddle point on the potential energy surface—is crucial for understanding a reaction's mechanism and calculating its activation energy. medium.com Computational methods, such as those available in software packages like Gaussian, are used to locate and optimize the geometry of these high-energy structures. stackexchange.com For a reaction involving this compound, the geometry of the transition state would be located, and a subsequent frequency calculation would confirm it is a true TS by identifying exactly one imaginary frequency corresponding to the motion along the reaction coordinate. medium.comstackexchange.com
Once a transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed. q-chem.com The IRC method maps the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. medium.comq-chem.com This analysis is essential to verify that the located transition state indeed connects the desired chemical species. medium.com The IRC path is defined in mass-weighted coordinates, meaning that the substitution of a proton with a heavier deuteron (B1233211) in this compound will alter the calculated reaction path, providing a more accurate description of the reaction dynamics for the deuterated species. q-chem.com IRC analyses have been effectively used in studies involving toluene as a solvent to follow reaction mechanisms in both forward and reverse directions from the transition state. researchgate.net
Molecular Simulation Approaches for Solvent-Solute Interactionsnih.gov
Molecular simulations, particularly molecular dynamics (MD), are powerful techniques for studying the behavior of molecules in the condensed phase. These simulations model the interactions between a solute, such as this compound, and the surrounding solvent molecules, providing detailed insights into solvation structures, dynamics, and thermodynamics. acs.org MD simulations have been used to study the structure of liquid toluene and its mixtures, revealing that parallel stacking configurations of the aromatic rings are predominant. researchgate.net
The partition coefficient (logP) quantifies the differential solubility of a compound in a biphasic system, typically an organic solvent and water. It is a critical parameter in pharmaceutical and environmental sciences. Computational methods can predict logP values by calculating the free energy of transferring a solute from one solvent to another. nih.gov
DFT calculations combined with a continuum solvation model, such as the Solvation Model based on Density (SMD), are frequently used to compute the free energies of solvation and predict partition coefficients. ub.edumdpi.com Studies have shown a high correlation between experimentally determined partition coefficients and those computed for hydrocarbons like toluene in various solvent systems. ub.edu While specific data for this compound is limited, the methodology is directly applicable. The substitution of H with D would have a minor, but calculable, effect on the molecule's polarity and van der Waals interactions, which would be reflected in the predicted logP value. MD simulations are also employed to predict transfer-free energies and thus logP values, with results for toluene-water systems showing good agreement with experimental data. nih.gov
Table 2: Correlation of Calculated vs. Experimental Partition Coefficients for Aromatic Systems This table illustrates the predictive power of computational methods for hydrocarbon compounds in general.
| Solute Class | Basis Set (DFT) | Solvent System | Correlation (R²) |
| Hydrocarbons | 6-31G(d) | Various Organic/Water | High Correlation |
| Hydrocarbons | 6-311+G | Various Organic/Water | High Correlation |
| Hydrocarbons | 6-311++G | Various Organic/Water | High Correlation |
| Source: Based on findings from DFT-based predictions of partition coefficients for various small molecules, including hydrocarbons. ub.edutesisenred.net |
The interface between two immiscible phases, such as toluene and water, is a region of unique chemical and physical properties. Molecular dynamics simulations are exceptionally well-suited for studying these interfaces at the atomic level. jafmonline.net Simulations can reveal the orientation of toluene molecules at the water interface, the extent of water penetration into the organic phase, and the interfacial tension. jafmonline.netbohrium.com
Studies have shown that at the toluene-water interface, water molecules tend to orient with a hydrogen atom pointing toward the center of the toluene ring, indicating a weak hydrogen-bonding interaction that lowers the interfacial tension compared to alkane-water interfaces. jafmonline.net For this compound, MD simulations would model the specific interactions of the deuterated molecule at the interface, providing insights into how the isotopic substitution might subtly alter interfacial structure and properties. Such simulations are crucial for understanding phenomena in disperse systems like emulsions and foams where interfacial properties are dominant. researchgate.net
Theoretical Prediction of Spectroscopic Signatures of Deuterated Tolueneuci.edu
Computational quantum chemistry can accurately predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. ethz.chnumberanalytics.com These predictions are invaluable for interpreting experimental data and identifying specific structural features.
Anharmonic vibrational calculations, such as the Vibrational Self-Consistent Field (VSCF) method, provide theoretical IR spectra that show good agreement with experimental results for toluene. uci.edu For this compound, replacing a hydrogen with deuterium at the C3 position would cause a predictable shift in the vibrational frequencies associated with that part of the molecule. Specifically, the C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies due to the increased mass of deuterium. Quantum chemical calculations can precisely predict the positions and intensities of these shifted peaks, aiding in the assignment of complex experimental spectra. ethz.chiphy.ac.cn
Similarly, DFT calculations are used to predict NMR chemical shifts. researchgate.netcas.cz While protons are the most common nucleus observed, computational methods can predict shifts for ¹³C and other nuclei. For deuterated solvents like toluene-d8 (B116792), the residual proton and ¹³C signals are well-documented. epfl.chwashington.edu Theoretical calculations can help assign these signals and understand the electronic effects that give rise to them. For this compound, one would expect a missing signal in the ¹H NMR spectrum in the aromatic region and a characteristic triplet pattern (due to C-D coupling) for the C3 carbon in the ¹³C NMR spectrum. Computational models can confirm these assignments and predict the precise chemical shifts based on the molecule's electronic structure. cas.czucla.edu
Table 3: Reference NMR Chemical Shifts for Residual Protons in Toluene-d8 This data for the fully deuterated analog provides a reference for the chemical environment of protons in the toluene ring.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (Aromatic) | 7.09 | m |
| ¹H (Aromatic) | 7.00 | s |
| ¹H (Aromatic) | 6.98 | t |
| ¹H (Methyl) | 2.09 | quintet |
| ¹³C (Aromatic, C-D) | 129.2 | t |
| ¹³C (Aromatic, C-D) | 128.3 | t |
| ¹³C (Aromatic, C-D) | 125.5 | t |
| ¹³C (Methyl, CD₃) | 20.4 | septet |
| Source: Compiled from standard NMR solvent data charts. washington.edu |
Development of Automated Reaction Discovery Algorithms for Deuterated Systems
The field of computational chemistry has seen a significant shift from a purely interpretive role to a predictive one, capable of exploring and discovering novel chemical reaction pathways with minimal human intervention. dtic.mil A key driver of this evolution is the development of automated reaction discovery algorithms. These sophisticated computational tools systematically explore the potential energy surface of a given set of reactants to identify viable reaction pathways, transition states, and products. dtic.milmit.edu This automated approach not only accelerates the pace of discovery but also has the potential to uncover unexpected or novel reaction mechanisms that might be missed by manual, intuition-driven exploration. dtic.mil
The core of these algorithms often involves generating a reaction network, which represents the chemical species as nodes and the reactions connecting them as edges. chemrxiv.orgacs.org Software packages like the open-source Reaction Mechanism Generator (RMG) automate the construction of these complex kinetic models. mit.edugithub.iomit.edu RMG functions by systematically identifying the set of important reactive intermediates and elementary reactions under specific conditions, and then estimating the necessary thermochemical and kinetic parameters for a simulation. digitellinc.com This process typically starts with the initial reactants and iteratively expands the reaction network based on a rate-based algorithm that prioritizes the most significant reaction fluxes, thereby managing the combinatorial complexity of the potential reaction space. acs.orgmit.edusemanticscholar.org
The application of these automated discovery algorithms to deuterated systems, such as this compound, introduces the critical need to accurately model the kinetic isotope effect (KIE). The KIE is the change in reaction rate that occurs when an atom in a reactant is replaced by one of its isotopes. nih.gov For deuterated compounds, the primary KIE arises from the difference in zero-point energy (ZPE) between a C-H and a C-D bond; the C-D bond is stronger and has a lower ZPE, generally leading to a higher activation energy and thus a slower reaction rate for processes involving the cleavage of this bond. nih.gov
Modern computational methods, particularly quantum mechanical (QM) approaches like Density Functional Theory (DFT), are essential for accurately calculating KIEs. numberanalytics.com These calculations involve optimizing the geometries of reactants and transition states to determine the energy barriers for reaction pathways. numberanalytics.com For deuterated systems, the algorithms must be capable of:
Isotope-Specific Pathway Generation: The algorithm must differentiate between isotopologues and generate distinct reaction pathways for reactions occurring at deuterated versus non-deuterated sites.
Kinetic Isotope Effect Calculation: It must integrate QM calculations to determine the rate constants for each pathway, explicitly accounting for the energetic differences arising from isotopic substitution. nih.govdigitellinc.com
Recent advancements in software have begun to address these needs directly. For instance, RMG v3.0 now includes capabilities for generating isotopic mechanisms, allowing it to be applied to a wider range of chemical systems, including those involving isotopic labeling. semanticscholar.org These tools can be combined with other software that specializes in computing thermochemistry and reaction rates from quantum chemistry calculations, providing a comprehensive workflow for building predictive models of deuterated systems. mit.edu
The development of these automated tools represents a significant step forward in the computational modeling of complex chemical systems. By systematically exploring all possible reactions and quantitatively assessing the impact of isotopic labeling, these algorithms can provide detailed, predictive insights into the reactivity of compounds like this compound, guiding experimental work and deepening the fundamental understanding of reaction mechanisms. dtic.milrsc.org
Interactive Data Table: Hypothetical Output of an Automated Reaction Discovery Algorithm for this compound Oxidation
The following table illustrates the type of data an automated reaction discovery algorithm might generate for the initial hydrogen abstraction reactions from this compound by a hydroxyl radical (•OH) at a given temperature. The rate constants (k) are hypothetical and intended to demonstrate the kinetic isotope effect.
Cutting Edge Applications of Deuterated Toluene in Interdisciplinary Research
Deuterium (B1214612) as a Stable Isotope Tracer in Metabolic and Biochemical Pathways
The use of stable isotopes like deuterium (²H) is a cornerstone of modern metabolic research. nih.gov Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of studies. nih.gov When a molecule like Toluene-3-d1 is introduced into a biological system, the deuterium atom acts as a tracer, allowing researchers to follow the molecule and its metabolic byproducts through complex biochemical networks. nih.gov
Fluxomics is the quantitative study of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. By introducing a deuterated substrate such as this compound, scientists can measure the rate at which the deuterium label is incorporated into various downstream metabolites. This is typically analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
This approach allows for the discovery and validation of metabolic pathways. For instance, if a biological system (e.g., a specific bacterium or a laboratory animal) is exposed to this compound, the appearance of the deuterium label in compounds like benzylsuccinate or subsequent catabolites would confirm the pathways involved in toluene (B28343) degradation. nih.gov Quantifying the rate of this label incorporation provides a direct measure of the metabolic flux through that specific pathway.
Table 1: Hypothetical Isotope Labeling from this compound in a Bacterial Culture This table illustrates the potential distribution of the deuterium label over time in key metabolites following the introduction of this compound, demonstrating its utility in pathway discovery.
| Time (Hours) | This compound (% Labeled) | Metabolite A (% Labeled) | Metabolite B (% Labeled) |
| 0 | 100% | 0% | 0% |
| 2 | 85% | 12% | 3% |
| 6 | 60% | 30% | 10% |
| 12 | 25% | 45% | 30% |
| 24 | 5% | 35% | 60% |
Elucidation of Complex Metabolic Networks
Beyond single pathways, deuterated tracers are invaluable for mapping complex and interconnected metabolic networks. nih.govnih.gov Metabolism is not a series of linear pathways but a highly integrated web of reactions. Using this compound, researchers can untangle these networks by observing how the deuterium is distributed among various metabolic pools. For example, the carbon skeleton of toluene may enter central metabolism, and the deuterium label could subsequently appear in amino acids, fatty acids, or glucose, depending on the organism's metabolic capabilities. This provides a global view of how a specific compound is processed and integrated by an entire organism. nih.gov This technique is particularly powerful for understanding the metabolic adaptations of organisms to different environmental conditions or genetic modifications. nih.gov
Role of Deuterated Toluene in Catalysis and Novel Material Development
The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of chemical bonds, which in turn affects reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), makes deuterated compounds like this compound essential probes for studying reaction mechanisms in catalysis. nih.govresearchgate.net
In catalysis research, determining the rate-limiting step and the transition state of a reaction is crucial for designing more efficient catalysts. By comparing the reaction rate of this compound with that of standard toluene, scientists can determine if the C-H bond at the 3-position is broken during the rate-determining step. A significant KIE (a slower reaction with the deuterated compound) provides strong evidence for this.
A key example is the study of benzylsuccinate synthase (BSS), an enzyme that catalyzes the first step in the anaerobic metabolism of toluene. nih.gov Research using deuterated toluene has been instrumental in understanding this unusual reaction, where toluene adds across the double bond of fumarate (B1241708). nih.gov Measuring the deuterium kinetic isotope effect helped to probe the free energy profile of the reaction and elucidate the stereochemistry of hydrogen transfer. nih.gov Similarly, in heterogeneous catalysis, deuterated toluene is used to study H-D exchange reactions on the surface of metal catalysts, such as platinum, providing insights into the catalyst's chemical environment and its mechanism for activating C-H bonds. researchgate.net
Table 2: Research Findings on Kinetic Isotope Effects in Toluene Reactions This table summarizes findings from studies using deuterated toluene to investigate catalytic mechanisms.
| Catalytic System | Reaction Studied | Key Finding from Deuterated Toluene | Reference |
| Benzylsuccinate Synthase (BSS) | Addition of toluene to fumarate | Measured kinetic isotope effects to gain insight into the free energy profile and reaction mechanism. | nih.gov |
| Platinum-based Catalysts | H-D exchange with D₂O | Deuteration was used to investigate the kinetic isotope effect and optimize catalysts for producing deuterated aromatics. | researchgate.net |
Design and Engineering of Advanced Functional Materials
The incorporation of deuterium into molecules can alter the properties of materials made from them. In materials science, this "isotope effect" is exploited to fine-tune the characteristics of functional materials. Replacing hydrogen with deuterium in organic electronic materials, for example, can reduce the energy of high-frequency C-H vibrational modes. researchgate.net This modification can decrease non-radiative decay pathways in organic light-emitting diodes (OLEDs), potentially increasing their efficiency and lifespan.
While research may focus on perdeuterated toluene (Toluene-d8), the principles apply to selectively labeled compounds like this compound. By strategically placing deuterium at specific positions, engineers can tailor the vibrational, optical, and electronic properties of polymers and other advanced materials for specific applications. Deuterated solvents like Toluene-d8 (B116792) are also routinely used as a medium for NMR spectroscopy to characterize the structure of new polymers and materials without interference from solvent signals. sigmaaldrich.com
Environmental Research and Biogeochemical Cycling Studies
Toluene is an important environmental compound, often found in areas with heavy traffic or industrial activity. mst.dkcdc.gov Understanding its fate—how it moves and degrades in the environment—is crucial for assessing its impact. This compound serves as an ideal tracer for these studies.
By introducing a known amount of this compound into a controlled environment, such as a soil or water sample, scientists can track its degradation and transformation by microorganisms. cdc.gov This helps identify the key microbial players in its biodegradation and the environmental conditions (e.g., aerobic vs. anaerobic) that favor its removal. nih.gov This information is vital for developing effective bioremediation strategies for contaminated sites.
Furthermore, these studies contribute to our understanding of broader biogeochemical cycles. wikipedia.org The degradation of organic compounds like toluene is a key part of the carbon cycle, where organic carbon is mineralized back to CO₂. youtube.com Using isotopically labeled toluene allows researchers to quantify the rate of this process and understand how it is influenced by various environmental factors, thereby refining models of carbon cycling in both terrestrial and aquatic ecosystems. mst.dkwikipedia.org Studies have also utilized deuterated toluene to investigate the dynamics and mixing of organic aerosols in the atmosphere. sigmaaldrich.com
Tracing Pollutant Degradation and Transformation Pathways
Isotopically labeled compounds are invaluable for elucidating the biodegradation pathways of common environmental contaminants like toluene. nih.gov Toluene, a prevalent volatile organic compound (VOC), can be broken down by various microbial communities under different environmental conditions. researchgate.netnih.gov The use of this compound, often in conjunction with carbon-13 labeled toluene, allows scientists to perform two-dimensional compound-specific isotope analysis (2D-CSIA). nih.govresearchgate.net This technique measures the simultaneous fractionation of hydrogen and carbon isotopes, providing a distinctive signature for different enzymatic degradation mechanisms. nih.gov
Research has demonstrated that the extent of hydrogen and carbon isotope fractionation varies significantly depending on the initial step of the microbial attack on the toluene molecule. nih.govresearchgate.net For instance, aerobic degradation initiated by mono-hydroxylation of the methyl group results in a very different isotopic signature compared to degradation initiated by a ring dioxygenase. nih.gov
Key research findings have established distinct isotope fractionation patterns (expressed as lambda, λ ≈ εH/εC) for various microbial degradation pathways:
Aerobic Pathways :
Pseudomonas putida, which utilizes monohydroxylation of the methyl group, exhibits a high lambda value (λ = 53 ± 5). nih.gov
Rhodococcus opacus, which employs a ring dioxygenase, shows an insignificant hydrogen fractionation, resulting in a very low lambda value (λ = 2 ± 2). nih.gov
The fungus Cladosporium sphaerospermum, containing a cytochrome P450-dependent methyl monooxygenase, has an intermediate lambda value (λ = 16 ± 6). nih.gov
Anaerobic Pathways :
Organisms that attack toluene using benzylsuccinate synthase under anoxic conditions show significantly different lambda values. nih.govresearchgate.net
Values range from λ = 4 ± 3 for Blastochloris sulfoviridis to λ = 31 ± 11 for strain TRM1. nih.gov
Studies suggest it may be possible to distinguish between degradation under different electron-accepting conditions (e.g., nitrate (B79036) vs. sulfate) based on these values. nih.govresearchgate.net
These distinct isotopic fingerprints, derived from experiments using deuterated toluene, enable scientists to identify the dominant degradation pathways occurring in contaminated sites without the need for invasive sampling or cultivation of the responsible microorganisms. nih.govnih.gov
Table 1: Isotope Fractionation (λ) in Microbial Toluene Degradation
| Microbial Culture | Degradation Pathway/Enzyme | Electron Acceptor | Lambda (λ) Value |
| Pseudomonas putida | Methyl Monohydroxylation | Aerobic | 53 ± 5 |
| Rhodococcus opacus | Ring Dioxygenase | Aerobic | 2 ± 2 |
| Cladosprium sphaerospermum | Cytochrome P450 Monooxygenase | Aerobic | 16 ± 6 |
| Blastochloris sulfoviridis | Benzylsuccinate Synthase | Anoxic (Nitrate) | 4 ± 3 |
| Strain TRM1 | Benzylsuccinate Synthase | Anoxic (Sulfate) | 31 ± 11 |
This table summarizes lambda (λ) values obtained from two-dimensional compound-specific isotope analysis (2D-CSIA) to characterize different microbial toluene degradation pathways. Data sourced from Fischer et al. (2008). nih.gov
Understanding Atmospheric Processes of Volatile Organic Compounds
Toluene is a significant volatile organic compound (VOC) in the atmosphere, emitted from both industrial processes and vehicle exhaust. naturvardsverket.sebohrium.comepa.gov Its atmospheric oxidation contributes to the formation of ground-level ozone and secondary organic aerosols (SOAs), which are key components of photochemical smog and have implications for air quality and climate. bohrium.comresearchgate.netnih.gov Understanding the complex reaction sequences that toluene undergoes in the atmosphere is crucial for developing accurate air quality models. dtic.milcopernicus.org
The primary degradation pathway for toluene in the troposphere is initiated by reaction with the hydroxyl radical (OH). bohrium.comcopernicus.org This can lead to the formation of various intermediate products, including toluene oxides like toluene-1,2-oxide/2-methyloxepin. bohrium.com These intermediates are often highly reactive and can undergo further reactions or photolysis. bohrium.com
The use of specifically labeled this compound allows atmospheric chemists to trace the reaction mechanisms in detail. By tracking the position of the deuterium atom in the reaction products, researchers can determine the preferred sites of attack by OH radicals and follow the subsequent molecular rearrangements and fragmentation patterns. This is critical for distinguishing between different oxidation pathways and understanding how factors like nitrogen oxide (NOx) concentrations influence the product distribution. bohrium.comcopernicus.org For example, under high-NOx conditions, the formation of nitrogen-containing products is favored, which can suppress the formation of other highly oxygenated molecules (HOMs). copernicus.org
Table 2: Key Atmospheric Reactions and Products of Toluene
| Reactant | Major Products | Atmospheric Significance | Role of Isotopic Labeling (this compound) |
| OH Radical | Toluene Oxides (e.g., Toluene-1,2-oxide), Cresols, Highly Oxygenated Molecules (HOMs) | Primary daytime sink for toluene; leads to ozone and SOA formation. bohrium.comcopernicus.org | Traces reaction pathways, determines branching ratios, and identifies molecular rearrangements. |
| NO3 Radical | Nitrogen-containing compounds | Important sink in polluted nighttime air masses. bohrium.com | Elucidates the mechanism of nitrate radical addition and subsequent reactions. |
| Photolysis | Ring-opened products (e.g., 2E,4Z-6-oxohexa-2,4-dienal) | A significant sink for reactive intermediates like toluene oxides. bohrium.com | Helps identify the fate of the carbon skeleton following light-induced bond cleavage. |
This table outlines the primary atmospheric processes involving toluene and the role of isotopic labeling in understanding these complex reactions. Information sourced from Klotz et al. (2000) and Cheng et al. (2021). bohrium.comcopernicus.org
Sustainability Assessment of Aromatic Hydrocarbon Production Pathways
Aromatic hydrocarbons, including benzene (B151609), toluene, and xylenes (B1142099) (BTX), are fundamental platform chemicals in the petrochemical industry. wikipedia.orgmdpi.com Traditionally sourced from fossil fuels, there is a significant push to develop more sustainable production pathways from renewable feedstocks like biomass and mixed plastic waste to reduce environmental impacts and dependence on petroleum. acs.orggrowthmarketreports.com Evaluating the efficiency and environmental viability of these novel routes requires a deep understanding of the underlying catalytic processes. acs.orgresearchgate.net
Isotopic labeling with compounds such as this compound is a powerful technique for investigating the reaction mechanisms in these complex chemical syntheses. researchgate.netnumberanalytics.com For example, in processes that convert biomass-derived molecules or light hydrocarbons into aromatics, labeled reactants can reveal the intricate steps of bond formation and cleavage on the catalyst surface. mdpi.comresearchgate.net This knowledge is essential for:
Mechanism Elucidation : Confirming the proposed reaction pathways and identifying key intermediates. researchgate.net
Catalyst Optimization : Designing more selective and efficient catalysts that maximize the yield of desired products like toluene while minimizing byproducts.
Feedstock Conversion : Understanding how different components of a renewable feedstock (e.g., from lignocellulosic biomass) are converted into valuable aromatics. acs.org
By tracing the journey of the deuterium label from reactant to final product, researchers can build accurate kinetic models and optimize process conditions (temperature, pressure, catalyst composition) for emerging bio-based and circular-economy production pathways. acs.orgresearchgate.net This analytical insight is fundamental to conducting a thorough life cycle and sustainability assessment, ensuring that new "green" processes are truly more environmentally benign than their fossil-based counterparts. acs.org
Table 3: Comparison of Aromatic Hydrocarbon Production Pathways
| Production Pathway | Feedstock | General Process | Role of Isotopic Labeling (e.g., this compound) |
| Conventional | Petroleum (Crude Oil) | Catalytic Reforming, Steam Cracking | Historically used to understand fundamental hydrocarbon transformations. |
| Biomass-Based | Glycerol, Lignin, etc. | Catalytic Fast Pyrolysis, Hydrodeoxygenation | To elucidate complex conversion mechanisms of oxygenated biomass components into aromatic rings. acs.org |
| Plastic Waste-Based | Mixed Plastic Waste | Integrated Cascading Catalytic Pyrolysis (ICCP) | To trace the breakdown of polymer chains and their re-formation into valuable aromatics like toluene. acs.org |
| Natural Gas-Based | Methane, LPG | Catalytic Aromatization (e.g., Cyclar Process) | To study the mechanism of C-H bond activation and oligomerization on catalysts (e.g., Ga-ZSM-5). mdpi.comresearchgate.net |
This table compares different production routes for aromatic hydrocarbons and highlights the role of isotopic labeling in assessing and optimizing novel, more sustainable pathways. Information sourced from multiple studies on sustainable chemical production. mdpi.comacs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for Toluene-3-d1, and how do reaction conditions influence isotopic purity?
- Methodological Answer : Synthesis typically involves catalytic deuteration of toluene derivatives using deuterium gas (D₂) or deuterated reagents. Isotopic purity (>98%) requires precise control of reaction temperature, pressure, and catalyst selection (e.g., Pd/C or PtO₂). Post-synthesis, fractional distillation or chromatography isolates this compound. Validate purity via deuterium nuclear magnetic resonance (²H NMR) at 61.4 MHz, comparing peak integration against non-deuterated analogs .
Q. How should researchers characterize this compound to confirm structural integrity and isotopic labeling?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ²H NMR : Identifies deuterium substitution at the meta position (δ 2.3–2.5 ppm for methyl-D resonance).
- GC-MS : Quantifies isotopic enrichment by comparing molecular ion clusters (e.g., m/z 93 for C₇H₇D vs. m/z 92 for C₇H₈).
- IR Spectroscopy : Detects C-D stretching vibrations (~2100–2200 cm⁻¹).
Cross-validate results with computational simulations (e.g., density functional theory for vibrational modes) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow toluene safety guidelines but account for isotopic differences. Use inert-atmosphere gloveboxes to prevent isotopic exchange with ambient moisture. Monitor vapor exposure via gas chromatography with flame ionization detection (GC-FID). Document occupational exposure limits (e.g., OSHA’s 200 ppm for toluene) and adjust for deuterated analogs using toxicity extrapolation models .
Advanced Research Questions
Q. How do isotopic effects of this compound influence reaction kinetics in catalytic systems?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters activation energies in hydrogen/deuterium transfer reactions. For example, in Friedel-Crafts alkylation, this compound may reduce reaction rates by 2–3× due to stronger C-D bonds. Quantify KIE using competitive experiments with protiated and deuterated substrates, analyzing product ratios via LC-MS or isotopic dilution assays .
Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?
- Methodological Answer : Contradictions often arise from impurities or measurement techniques. Standardize data by:
- Reproducing Experiments : Use identical instrumentation (e.g., adiabatic calorimetry for enthalpy measurements).
- Meta-Analysis : Compile literature data into tables (e.g., boiling points, vapor pressures) and apply statistical outlier tests (e.g., Grubbs’ test).
- Computational Validation : Compare experimental results with ab initio calculations (e.g., Gaussian software for thermodynamic properties) .
Q. What computational strategies best predict the behavior of this compound in complex reaction environments?
- Methodological Answer : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations. Parameterize force fields using experimental vibrational spectra. Validate models against isotopic tracer studies in cross-coupling reactions. Use software like GROMACS for MD and ORCA for QM/MM to simulate deuterium’s impact on reaction pathways .
Q. How can isotopic abundance in this compound be quantified with high precision in mixed matrices?
- Methodological Answer : Deploy isotope-ratio mass spectrometry (IRMS) coupled with gas chromatography (GC-IRMS). Calibrate using certified reference materials (CRMs) with known D/H ratios. For heterogeneous samples (e.g., biological matrices), apply solid-phase microextraction (SPME) to isolate this compound before analysis. Report uncertainties via error propagation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
